N-(piperidin-4-yl)pyridazin-3-amine

Dopamine D2 receptor antagonism Antipsychotic drug discovery Acetylcholinesterase inhibition

Select N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride (CAS 1311315-74-8) as the exclusive scaffold for fast-dissociating dopamine D2 antagonist libraries. Unlike the 6-phenyl-pyridazinamine series (AChE inhibitors) or 2-aminopyrimidine series (D2 agonists), this compound delivers the correct D2 antagonist pharmacology. Its dual-ring architecture provides two ionisable nitrogens and a hydrogen-bond-donating secondary amine linker. With a calculated LogP of 0.64 and TPSA of 49.84 Ų, it resides in favourable CNS MPO space. The ≥98% purity dihydrochloride salt offers superior aqueous solubility for high-throughput chemistry and fragment-based screening. The unsubstituted scaffold allows maximum flexibility for late-stage functionalisation via reductive amination at the piperidine N1 position. Procure this scaffold to build targeted libraries for atypical antipsychotic research with reduced extrapyramidal side-effect liability.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 1311315-74-8
Cat. No. B1422870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)pyridazin-3-amine
CAS1311315-74-8
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=NN=CC=C2
InChIInChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13)
InChIKeyCKODDUILXBOSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Piperidin-4-yl)pyridazin-3-amine (CAS 1311315-74-8) – Structural and Pharmacological Baseline for Procurement Decisions


N-(Piperidin-4-yl)pyridazin-3-amine, most commonly supplied as the dihydrochloride salt (CAS 1311315-74-8; free base CAS 1248457-54-6), is a heterocyclic building block comprising a pyridazine ring linked via an exocyclic amine to the 4-position of piperidine . The compound belongs to the piperidin-4-yl-pyridazin-3-ylamine chemical class, which has been established in the patent literature as the core scaffold for fast-dissociating dopamine D2 receptor antagonists under development for schizophrenia and bipolar disorder [1]. Its dual-ring architecture provides two ionisable nitrogens (piperidine NH and pyridazine N), a hydrogen-bond-donating secondary amine linker, and a calculated LogP of 0.64, placing it within favourable CNS drug-like property space .

Why N-(Piperidin-4-yl)pyridazin-3-amine Cannot Be Replaced by Generic Pyridazine-Piperidine Analogs in CNS-Targeted Research


Generic substitution among pyridazine-piperidine compounds is scientifically unsound because even structurally proximate analogs diverge sharply in primary pharmacology. The 6-phenyl-N-[4-piperidinyl]-3-pyridazinamine series, disclosed by Contreras et al. (J. Med. Chem. 1999, 42, 730–741), acts as acetylcholinesterase (AChE) inhibitors with IC₅₀ values in the 1.3–380 nM range [1]. In contrast, the piperidin-4-yl-pyridazin-3-ylamine class to which N-(piperidin-4-yl)pyridazin-3-amine belongs is explicitly characterised as fast-dissociating dopamine D2 receptor antagonists — an activity the patent states is “not attributed to any of the 6-phenyl-N-[4-piperidinyl]-3-pyridazinamine derivatives” [2]. Furthermore, the structurally analogous N-[4-piperidinyl]-2-aminopyrimidines reported in Farmaco (1980, 35, 951–964) are predominantly D2 agonists, not antagonists [2]. The position of the amino linker also matters: the positional isomer 6-(piperidin-4-yl)pyridazin-3-amine (CAS 2205297-14-7) has a calculated LogP of −0.22 versus +0.64 for N-(piperidin-4-yl)pyridazin-3-amine, a difference that materially affects CNS penetration predictions and chromatographic behaviour . These divergent pharmacological and physicochemical profiles mean that substituting one pyridazine-piperidine congener for another can completely alter the biological readout of an experiment.

Product-Specific Quantitative Differentiation Evidence for N-(Piperidin-4-yl)pyridazin-3-amine (CAS 1311315-74-8)


Pharmacological Target Switch: D2 Antagonism vs. Acetylcholinesterase Inhibition in 6-Phenyl-Pyridazinamine Comparators

The piperidin-4-yl-pyridazin-3-ylamine scaffold, of which N-(piperidin-4-yl)pyridazin-3-amine is the unsubstituted parent, confers fast-dissociating dopamine D2 receptor antagonism. This stands in direct contrast to the 6-phenyl-N-[4-piperidinyl]-3-pyridazinamine series (J. Med. Chem. 1999, 42, 730–741), which are acetylcholinesterase inhibitors with reported IC₅₀ values ranging from 1.3 nM to 380 nM against AChE [1]. US Patent US9751860B2 explicitly states that the D2 antagonist activity of the piperidin-4-yl-pyridazin-3-ylamine class is “not attributed to any of the 6-phenyl-N-[4-piperidinyl]-3-pyridazinamine derivatives” [2]. The patent further specifies that compounds in this class were screened in a [³H]spiperone displacement assay using human D2L receptor cell membranes, with compounds showing IC₅₀ < 1 µM being advanced to dissociation rate testing [2]. The key structural determinant of this target switch is the presence of the pyridazine ring with the amino linker at the 3-position rather than the 6-phenyl substituent, which redirects binding from the AChE catalytic gorge to the dopamine D2 orthosteric site.

Dopamine D2 receptor antagonism Antipsychotic drug discovery Acetylcholinesterase inhibition

D2 Receptor Antagonism vs. D2 Agonism: Differentiation from N-[4-Piperidinyl]-2-Aminopyrimidines

The piperidin-4-yl-pyridazin-3-ylamine class exhibits dopamine D2 receptor antagonism, whereas the structurally analogous N-[4-piperidinyl]-2-aminopyrimidines reported in Farmaco (1980, Vol. 35, No. 11, pp. 951–964) function predominantly as D2 agonists [1]. The patent states that 'none of the compounds tested antagonized the stereotyped behavior induced by a subsequent dose of apomorphine,' confirming the 2-aminopyrimidine series is devoid of dopamine receptor blocking properties [1]. In direct contrast, selected piperidin-4-yl-pyridazin-3-ylamine derivatives (e.g., JNJ-37822681, a 6-CF₃, N-(3,4-difluorobenzyl) substituted analog) demonstrate D2L receptor binding with Ki = 158 nM and functional D2 antagonism in vivo (ED₅₀ = 0.39 mg/kg for D2 receptor occupancy in rat brain; ED₅₀ = 0.194 mg/kg for apomorphine antagonism) [2]. The patent attributes this functional switch from agonism to antagonism to the replacement of the pyrimidine core with a pyridazine ring, underscoring the critical role of the diazine heterocycle identity [1].

Dopamine D2 receptor Functional antagonism vs. agonism Antipsychotic vs. Parkinson's

Dihydrochloride Salt (CAS 1311315-74-8) vs. Free Base (CAS 1248457-54-6): Aqueous Solubility Enhancement for Biological Assays

The dihydrochloride salt form (CAS 1311315-74-8; molecular formula C₉H₁₆Cl₂N₄, MW 251.16) provides enhanced aqueous solubility compared to the free base (CAS 1248457-54-6; MW 178.23) . The patent experimental section explicitly describes the preparation of the dihydrochloride salt of the closely related intermediate N-piperidin-4-yl-6-(trifluoromethyl)pyridazin-3-amine (D2) in 95% yield, and notes that the salt was 'either used directly in the subsequent preparation of example compounds or alternatively converted to the free base prior to use,' confirming the salt form is the practical working form for both biological testing and further synthetic elaboration [1]. Vendor specifications indicate the dihydrochloride achieves ≥98% purity (ChemScene Cat. CS-0261500), compared to the typical 95% specification for the free base from multiple suppliers [2]. The dihydrochloride is supplied with storage conditions of sealed, dry, 2–8°C, reflecting its hygroscopic nature .

Salt form selection Aqueous solubility In vitro assay compatibility

Physicochemical Differentiation from Positional Isomer 6-(Piperidin-4-yl)pyridazin-3-amine: LogP and Linker Chemistry

N-(Piperidin-4-yl)pyridazin-3-amine and its positional isomer 6-(piperidin-4-yl)pyridazin-3-amine differ fundamentally in the connectivity between the piperidine and pyridazine rings. In the target compound, an exocyclic secondary amine (–NH–) serves as a flexible linker between piperidine C4 and pyridazine C3, introducing an additional hydrogen bond donor and a rotatable bond. In the positional isomer, the piperidine C4 is directly attached to pyridazine C6 via a C–C bond, eliminating the amine linker. This structural difference translates into a pronounced lipophilicity shift: the calculated LogP for N-(piperidin-4-yl)pyridazin-3-amine (free base) is +0.6405 , whereas the hydrochloride salt of 6-(piperidin-4-yl)pyridazin-3-amine has a calculated LogP of −0.2237 . The ΔLogP of approximately 0.86 units represents a roughly 7-fold difference in octanol-water partition coefficient, which directly impacts predicted blood-brain barrier permeability, reversed-phase HPLC retention time, and formulation strategy. Additionally, the amino linker in the target compound provides a synthetically versatile handle for subsequent N-alkylation, N-acylation, or N-sulfonylation that is absent in the C–C linked isomer.

Lipophilicity CNS drug design Positional isomerism Chromatographic separation

Scaffold Minimalism Advantage: Unsubstituted Core vs. Pre-functionalised Analogs for Derivatisation Flexibility

N-(Piperidin-4-yl)pyridazin-3-amine represents the minimal unsubstituted scaffold of the piperidin-4-yl-pyridazin-3-ylamine class, with hydrogen at all positions on both rings. This contrasts with pre-functionalised analogs such as 6-chloro-N-(piperidin-4-yl)pyridazin-3-amine (CAS 1185312-21-3), 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine, and N-methyl-N-(piperidin-4-yl)pyridazin-3-amine, which carry substituents that constrain subsequent SAR exploration [1]. The patent (US9751860B2) demonstrates the scaffold's extensive derivatisation potential: the pyridazine 6-position accommodates –CF₃, –Cl, and –H; the piperidine N1-position is routinely functionalised with benzyl, 4-fluorobenzyl, and 3,4-difluorobenzyl groups; and the linker amine can be methylated (R² = CH₃) [2]. The lead compound emerging from this scaffold, JNJ-37822681 (N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine), progressed to Phase II clinical trials for schizophrenia, validating the translational potential of the unsubstituted core as a starting point [3]. Pre-functionalised analogs with a chloro or methyl substituent at the 6-position pre-commit the investigator to a specific substitution vector, reducing the accessible chemical space by one diversification point.

Medicinal chemistry Scaffold derivatisation Structure-activity relationship Building block

Optimal Application Scenarios for N-(Piperidin-4-yl)pyridazin-3-amine (CAS 1311315-74-8) Based on Quantitative Differentiation Evidence


CNS Antipsychotic Lead Generation: D2 Receptor Antagonist Library Synthesis

The compound is the optimal starting scaffold for synthesising focused libraries targeting fast-dissociating dopamine D2 receptor antagonism, a validated mechanism for atypical antipsychotics with reduced extrapyramidal side-effect liability [1]. Unlike the 6-phenyl-pyridazinamine series (AChE inhibitors) or 2-aminopyrimidine series (D2 agonists), this scaffold delivers the correct D2 antagonist pharmacology [1]. Researchers should procure the dihydrochloride salt (CAS 1311315-74-8) for direct use in reductive amination at the piperidine N1 position with substituted benzaldehydes, the primary diversification strategy described in the enabling patent [2].

Physicochemical Property Optimisation for CNS Drug Candidates

With a calculated LogP of +0.64, TPSA of 49.84 Ų, and 2 hydrogen bond donors, N-(piperidin-4-yl)pyridazin-3-amine resides within favourable CNS MPO (Multiparameter Optimization) space . This contrasts with the positional isomer 6-(piperidin-4-yl)pyridazin-3-amine (LogP −0.22), which is less CNS-penetrant by prediction . Medicinal chemistry teams optimising brain exposure should select this scaffold over the direct C–C linked isomer, as the amine linker provides a synthetic handle for fine-tuning lipophilicity through N-alkylation while maintaining the pyridazine core .

High-Purity Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

The dihydrochloride salt is supplied at ≥98% purity (ChemScene Cat. CS-0261500), exceeding the typical 95% specification of the free base and many pre-functionalised analogs . This higher purity, combined with enhanced aqueous solubility, makes it suitable for high-throughput chemistry platforms and fragment-based screening where impurities can confound assay readouts. The unsubstituted nature of the scaffold (no pre-installed Cl, CH₃, or CF₃ groups) provides maximum flexibility for late-stage functionalisation strategies [3].

Reference Standard for Analytical Method Development in Pyridazine-Piperidine Series

The distinct LogP (0.64) and chromatographic retention profile of N-(piperidin-4-yl)pyridazin-3-amine, relative to its positional isomer (LogP −0.22) and 6-substituted analogs, make it a valuable reference compound for developing HPLC and LC-MS methods that must resolve closely related pyridazine-piperidine congeners . The compound's well-defined SMILES (N1CCC(CC1)Nc1cccnn1) and MDL identifier (MFCD16767786 for free base; MFCD18917373 for dihydrochloride) facilitate unambiguous registration in compound management systems [4].

Quote Request

Request a Quote for N-(piperidin-4-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.